molecular formula C21H41NO B13809109 N-Propyl-9-octadecenamide

N-Propyl-9-octadecenamide

Cat. No.: B13809109
M. Wt: 323.6 g/mol
InChI Key: OGWMUXVWUHUNMI-UHFFFAOYSA-N
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Description

Contextualization within the Class of Fatty Acid Amides and their Endogenous Roles

Fatty acid amides (FAAs) are a class of lipid signaling molecules that have garnered significant attention for their diverse physiological roles. pnas.org These molecules are generally composed of a fatty acid linked to an amine via an amide bond. frontiersin.org The family of FAAs can be broadly categorized into groups such as the N-acylethanolamines (NAEs), which include the well-known endocannabinoid anandamide (B1667382), and the primary fatty acid amides, for which oleamide (B13806) is the most studied member. nih.gov

Endogenous FAAs are involved in a multitude of physiological processes, including the regulation of pain, inflammation, sleep, and feeding behaviors. pnas.org For instance, anandamide is a key player in the endocannabinoid system, binding to cannabinoid receptors to exert its effects. nih.gov Palmitoylethanolamide (PEA), another NAE, is recognized for its anti-inflammatory and analgesic properties. jbr-pub.org.cnjst.go.jp The primary fatty acid amides, like oleamide, have been identified as crucial signaling molecules in the brain and central nervous system, influencing processes such as sleep and locomotion. researchgate.net The levels of these signaling lipids are tightly regulated in the body by a balance of enzymatic synthesis and degradation, with fatty acid amide hydrolase (FAAH) being a key enzyme in their breakdown. pnas.org

Significance of N-Propyl-9-Octadecenamide as a Specific Derivative in Research Paradigms

This compound, as a synthetic derivative of oleamide, holds particular significance in research. By systematically modifying the structure of the parent compound—in this case, by adding a propyl group to the amide nitrogen—researchers can investigate the structure-activity relationships (SAR) of this class of molecules. Understanding how a specific structural change, such as N-alkylation, affects the biological activity of the parent amide can provide invaluable insights into the molecular requirements for receptor binding and downstream signaling pathways.

The study of such derivatives allows for the dissection of the pharmacophore of the parent molecule, identifying which parts of the structure are essential for its biological effects. This approach is fundamental in chemical biology and medicinal chemistry for the rational design of new research tools and potential therapeutic agents with enhanced potency, selectivity, or altered pharmacokinetic properties. The amphiphilic nature of this compound, combining a hydrophobic fatty acid tail with a modified, more polar head group, makes it an interesting subject for studying interactions with biological membranes and protein targets. ontosight.ai

Historical Overview of Academic Interest in 9-Octadecenamide (B1222594) (Oleamide) and its Substituted Analogs

Academic interest in fatty acid amides surged with the discovery of anandamide in the early 1990s. nih.gov This was soon followed by the isolation and identification of oleamide from the cerebrospinal fluid of sleep-deprived cats in 1995, establishing it as the first primary fatty acid amide to be recognized as a signaling molecule. nih.gov This discovery spurred a wave of research into its physiological functions, revealing its role in inducing sleep, modulating body temperature, and acting as an analgesic. nih.govresearchgate.net

Subsequent research focused on understanding how oleamide exerted its effects, leading to the discovery of its interactions with various receptor systems, including cannabinoid receptors, serotonin (B10506) (5-HT) receptors, and GABA-A receptors. nih.govnih.govnih.gov To better understand these interactions, scientists began synthesizing and testing a variety of oleamide analogs. rupress.org Early structure-activity relationship studies revealed that the cis configuration of the double bond and the primary amide group were crucial for some of its biological activities, such as the inhibition of gap junction communication. rupress.org For example, its trans-isomer, trans-9-octadecenamide, was found to be inactive in this regard. rupress.org The exploration of N-substituted analogs, including those with alkyl, aminoalkyl, and other functional groups, represents a logical progression in this line of inquiry, aiming to map the chemical space around the core oleamide structure to uncover novel biological activities. iiarjournals.orgontosight.ai

Rationale for Dedicated Research on this compound's Unique Characteristics

The specific focus on this compound is driven by the need to understand how N-alkylation impacts the biological profile of oleamide. The addition of a propyl group to the amide nitrogen can lead to several changes in the molecule's properties:

Steric Effects: The propyl group introduces bulk around the amide head, which can influence how the molecule fits into the binding pockets of its protein targets. This can lead to altered affinity and selectivity for different receptors compared to the unsubstituted oleamide.

Metabolic Stability: The N-substitution can potentially hinder the enzymatic hydrolysis by FAAH, the primary enzyme responsible for the degradation of many fatty acid amides. pnas.org Increased metabolic stability could lead to a prolonged duration of action, a desirable characteristic for a research tool or therapeutic candidate.

By studying a specific, well-defined analog like this compound, researchers can systematically probe these effects. Comparing its biological activity profile with that of oleamide and other N-substituted analogs allows for a more precise understanding of the structural requirements for activity at various biological targets. This dedicated research is essential for building a comprehensive picture of fatty acid amide signaling and for the development of novel molecular probes to explore these pathways further.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Parent CompoundKey Structural Feature
9-Octadecenamide (Oleamide) C₁₈H₃₅NO281.48Oleic AcidPrimary amide, C18 chain with a cis-double bond at position 9
This compound C₂₁H₄₁NO323.56OleamideN-propyl substitution on the amide nitrogen
N,N-dipropyl-9-octadecenamide C₂₄H₄₇NO365.6OleamideTwo propyl groups on the amide nitrogen nih.gov
Anandamide C₂₂H₃₇NO₂347.53Arachidonic AcidN-ethanolamine substitution, four double bonds in the acyl chain nih.gov
Palmitoylethanolamide (PEA) C₁₈H₃₇NO₂299.49Palmitic AcidN-ethanolamine substitution, saturated acyl chain jbr-pub.org.cn

Properties

Molecular Formula

C21H41NO

Molecular Weight

323.6 g/mol

IUPAC Name

N-propyloctadec-9-enamide

InChI

InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20-4-2/h11-12H,3-10,13-20H2,1-2H3,(H,22,23)

InChI Key

OGWMUXVWUHUNMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of N Propyl 9 Octadecenamide

Established Synthetic Pathways for 9-Octadecenamide (B1222594) and General Amide Synthesis

The foundation for synthesizing N-substituted oleic acid amides lies in the well-established methods for creating the parent compound, 9-octadecenamide (oleamide), and general principles of amide bond formation.

Chemical Synthesis from Fatty Acid Precursors

The most common and direct route to 9-octadecenamide begins with the activation of its fatty acid precursor, 9(Z)-octadecenoic acid (oleic acid). A prevalent laboratory method involves a two-step process. First, oleic acid is converted into a highly reactive acyl chloride intermediate, oleoyl (B10858665) chloride. This is typically achieved by reacting oleic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent. future4200.com For instance, oleic acid can be treated with oxalyl chloride in a solvent like ethylene (B1197577) dichloride at a low temperature (0-5 °C) to yield oleoyl chloride. future4200.com The subsequent step is the amidation of the oleoyl chloride, where it is reacted with ammonia (B1221849) to form the primary amide, 9-octadecenamide.

Alternative methods have been developed to avoid the use of harsh chlorinating agents and high pressures often associated with direct ammonolysis. One such approach utilizes urea (B33335) as the ammonia source. In this method, oleic acid and urea are heated in the presence of a catalyst, such as aluminum chloride or a solid acid catalyst, under atmospheric pressure. google.comeurjchem.com The urea decomposes at elevated temperatures (e.g., 140-200 °C) to generate ammonia in situ, which then reacts with the oleic acid to form the amide. google.com

Preparation of Oleic Acid Amides with Varied N-Substitutions

The synthesis of N-substituted oleic acid amides follows similar principles, where the activated oleic acid intermediate is reacted with a primary or secondary amine instead of ammonia. This allows for the introduction of a wide variety of substituent groups onto the amide nitrogen, thereby tuning the molecule's physical and chemical properties.

A foundational study in this area detailed the preparation of numerous N-substituted oleamides by reacting oleoyl chloride with various amines. This work demonstrated the versatility of the acyl chloride intermediate for creating a library of oleic acid amides. The types of amines successfully used include n-alkylamines (from one to eighteen carbons), arylamines, and functionalized amines like 2-hydroxyethylamine. This adaptability is crucial for creating derivatives with specific functionalities.

N-Substituent GroupAmine Reactant ExampleGeneral Reaction Principle
n-PropylPropylamine (B44156)Reaction of the amine with an activated oleic acid derivative (e.g., oleoyl chloride).
ArylAniline
2-HydroxyethylEthanolamine
n-Alkyl (General)R-NH₂

Specific Synthetic Approaches for N-Propyl-9-Octadecenamide and its Direct Analogs

Building upon the general principles of amide synthesis, specific methodologies have been applied to create more complex and functionalized analogs of this compound. These derivatives often possess unique reactive handles or properties conferred by the N-substituent.

Routes to N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide

The synthesis of this maleimide-containing derivative involves creating both an amide bond and a maleimide (B117702) ring system. A plausible and efficient synthetic strategy proceeds in two main stages. The first stage is the formation of the maleimide moiety. This is typically achieved by reacting an aminopropyl precursor with maleic anhydride. For example, N-(3-aminopropyl)maleimide can be synthesized from 3-aminopropanol and maleic anhydride.

The second stage is the coupling of the oleic acid backbone to the maleimide-containing amine. This is an amide bond formation step. An activated form of oleic acid, such as oleoyl chloride, is reacted with the previously synthesized N-(3-aminopropyl)maleimide in the presence of a base to neutralize the HCl byproduct. Alternatively, standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can be used to directly couple oleic acid to the amine. nih.gov This general approach allows for the modular construction of the target molecule by linking the fatty acid component to the functional maleimide headgroup. google.com

Synthesis of N-[3-(dimethylamino)propyl]-9-octadecenamide and its Salts

N-[3-(dimethylamino)propyl]-9-octadecenamide is a tertiary amine-containing fatty amide. An effective method for its synthesis involves the direct reaction of carboxylic acid esters with N,N-dimethyl-1,3-diaminopropane. qu.edu.iq For example, methyl oleate (B1233923) (the methyl ester of oleic acid) can be reacted with N,N-dimethyl-1,3-diaminopropane, often in the presence of a catalyst like zeolite, to produce the desired N-[3-(dimethylamino)propyl]-9-octadecenamide in high yields (90-95%). qu.edu.iq

The synthesis of its salts, such as the hydrochloride salt, is a straightforward acid-base reaction. This is typically accomplished by bubbling hydrogen chloride (HCl) gas through a solution of the parent N-[3-(dimethylamino)propyl]-9-octadecenamide dissolved in an appropriate organic solvent. qu.edu.iq This protonates the tertiary amine, forming the corresponding ammonium (B1175870) salt.

ProductKey ReactantsReaction Type
N-[3-(dimethylamino)propyl]-9-octadecenamideMethyl Oleate + N,N-dimethyl-1,3-diaminopropaneAmidation (catalyzed)
N-[3-(dimethylamino)propyl]-9-octadecenamide hydrochlorideN-[3-(dimethylamino)propyl]-9-octadecenamide + Hydrogen ChlorideAcid-Base Reaction / Salt Formation

Methodologies for N-Hydroxy-9Z-Octadecenamide Synthesis

N-Hydroxy-9Z-octadecenamide, also known as oleoylhydroxamic acid, is a derivative containing a hydroxamic acid functional group (-CONHOH). echemi.com The synthesis of hydroxamic acids from carboxylic acids is a well-established transformation. The most common methods involve the reaction of an activated carboxylic acid derivative with a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride. eurjchem.comqu.edu.iqnih.gov

To synthesize N-hydroxy-9Z-octadecenamide, oleic acid is first activated. This can be done by converting it to oleoyl chloride (using thionyl chloride or oxalyl chloride) or to an ester (e.g., methyl oleate). google.com This activated intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or sodium methoxide. google.comnih.gov The base serves two purposes: to neutralize the hydrochloride salt and to deprotonate hydroxylamine, making it a more effective nucleophile to attack the carbonyl carbon of the activated oleic acid. This reaction results in the formation of the N-hydroxy amide bond, yielding the desired oleoylhydroxamic acid. qu.edu.iq

Strategies for Derivatization and Analogue Preparation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound, an analogue of the endogenous fatty acid amide oleamide (B13806), relates to its biological activity. The systematic chemical modification of the parent molecule allows researchers to identify key structural features, known as pharmacophores, that are essential for its interaction with biological targets. For oleamide and its analogues, derivatization strategies typically focus on modifying three main regions of the molecule: the polar head group, the aliphatic tail, and the amide bond linker.

A common approach involves a fragment-based design to synthesize novel analogues. nih.gov This strategy systematically alters parts of the molecule to probe their importance. For instance, the N-propyl group of this compound is a modification of the simple amide of oleamide. Further derivatization can explore a range of alkyl and aromatic substituents at this position to determine the optimal size and lipophilicity for activity at a specific biological target. nih.govresearchgate.net

Key derivatization strategies for preparing analogues for SAR studies include:

Modification of the Polar Head Group: The amide head group is a critical site for hydrogen bonding and interaction with receptor sites. Analogues are prepared by replacing the N-propyl group with various other functionalities, such as different length alkyl chains, cyclic groups, amino acid residues, or fragments resembling monoamines. nih.gov For example, replacing the N-alkyl group with moieties like aminol alcohols can significantly alter the molecule's polarity and hydrogen bonding capacity, leading to changes in biological potentiation. nih.gov

Alteration of the Aliphatic Tail: The long, unsaturated oleoyl tail ((Z)-9-octadecenoyl) is crucial for the molecule's lipophilicity and how it orients within biological membranes or receptor binding pockets. SAR studies involve synthesizing analogues with varying chain lengths, degrees of unsaturation (e.g., saturated or polyunsaturated tails), and positions of the double bond. These modifications help to understand the spatial and conformational requirements of the binding site.

Modification of the Amide Linker: The amide bond itself is generally stable, but its immediate chemical environment can be altered. While less common for this class of compounds, strategies could include introducing substituents on the alpha-carbon to the carbonyl or nitrogen to restrict bond rotation and explore conformational preferences.

The synthesis of these derivatives is often achieved through a straightforward one-step coupling reaction between oleic acid (or a modified fatty acid) and a diverse library of primary or secondary amines. nih.gov By comparing the biological activities of these systematically modified compounds, researchers can build a comprehensive SAR model. nih.govfrontiersin.org This model provides valuable insights that guide the rational design of new analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govresearchgate.net

Table 1: Derivatization Strategies for SAR Studies of Oleamide Analogues

Molecular RegionModification StrategyPurpose in SAR StudyExample Modification
Polar Head (N-substituent)Varying alkyl chains, cyclic groups, aromatic moieties, amino acids, or aminol alcohols.To probe the size, polarity, and hydrogen bonding requirements of the receptor's polar binding region.Replacement of N-propyl with N-butyl, cyclohexyl, or amino-propanol groups. nih.govnih.gov
Aliphatic TailAltering chain length, saturation, and position/geometry of the double bond.To determine the optimal lipophilicity and geometric fit within the hydrophobic binding pocket.Using stearic acid (saturated C18) or linoleic acid (C18 with two double bonds) instead of oleic acid.
Amide LinkerIntroducing substituents on adjacent carbons to restrict bond rotation.To investigate the importance of conformational flexibility around the amide bond for biological activity.Alpha-methylation next to the carbonyl group.

Optimization of Reaction Conditions and Purification Techniques in Academic Synthesis

The academic synthesis of this compound and its analogues relies on the formation of an amide bond between a carboxylic acid (oleic acid) and an amine (propylamine). The optimization of this reaction is crucial for achieving high yields, minimizing side products, and ensuring reproducibility. Key parameters that are systematically varied include the choice of coupling reagents, catalysts, bases, solvents, temperature, and reaction time.

Optimization of Reaction Conditions:

The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient and requires high temperatures, which can be unsuitable for sensitive molecules. Therefore, activating the carboxylic acid is a standard and more efficient approach. researchgate.net

Coupling Reagents: A variety of coupling reagents are employed to activate the carboxylic acid. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govresearchgate.net Uronium-based reagents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are also highly effective, often leading to faster reactions and higher yields. nih.govresearchgate.net The choice of reagent can depend on the specific substrates and the desired reaction conditions (e.g., temperature, solvent).

Additives and Bases: To prevent side reactions and improve efficiency, coupling reactions often include additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.org An organic, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.gov

Solvents and Temperature: The choice of solvent is critical and depends on the solubility of the reactants and reagents. Common solvents for amide coupling include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.net Reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial rate and then allowed to warm to room temperature. mdpi.com In some cases, moderate heating (e.g., 50-80 °C) may be necessary to drive the reaction to completion, though this can also increase the formation of by-products. mdpi.comresearchgate.net Microwave irradiation has also been explored as a method to accelerate amide synthesis, significantly reducing reaction times. researchgate.net

Purification Techniques:

Following the synthesis, a multi-step purification process is required to isolate the desired amide from unreacted starting materials, reagents, and by-products.

Work-up and Extraction: The initial purification step typically involves an aqueous work-up to remove water-soluble impurities. The reaction mixture is diluted with an organic solvent and washed sequentially with dilute acid (to remove excess amine and base), dilute base (to remove excess carboxylic acid and additives like HOBt), and brine.

Chromatography: The most common method for purifying amides in an academic setting is column chromatography using silica (B1680970) gel. researchgate.net A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to elute the components from the column, separating the product based on polarity. For more challenging separations, reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase, can be an effective alternative. biotage.com

Distillation: For thermally stable, non-polar compounds like long-chain fatty acid amides, vacuum distillation can be a highly effective purification method, especially for larger-scale preparations. Techniques such as thin-film or molecular distillation are used to separate the product from less volatile impurities at reduced pressure, which allows for lower distillation temperatures and minimizes thermal decomposition. google.comgoogle.com

Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an excellent final step to achieve high purity. This technique relies on the differential solubility of the product and impurities in a given solvent at different temperatures.

The selection of the optimal combination of reaction conditions and purification methods is determined through systematic experimentation to maximize the yield and purity of the final compound.

Table 2: Optimization Parameters for Amide Synthesis

ParameterCommon OptionsPurpose/Considerations
Coupling ReagentEDCI, DCC, HBTU, HATU, PyBOP. nih.govresearchgate.netmdpi.comActivates the carboxylic acid for nucleophilic attack by the amine. Choice depends on cost, efficiency, and ease of by-product removal.
BaseDIPEA, Triethylamine (TEA), Pyridine. nih.govresearchgate.netNeutralizes acidic by-products and facilitates the reaction. Must be non-nucleophilic to avoid competing with the primary amine.
SolventDCM, DMF, THF, Acetonitrile (B52724). researchgate.netmdpi.comSolubilizes reactants and reagents. Polarity can influence reaction rate and outcome.
Temperature0 °C to 80 °C. mdpi.comresearchgate.netControls reaction rate. Lower temperatures can improve selectivity, while higher temperatures can increase speed but may lead to side products.
Purification MethodSilica Gel Chromatography, Reversed-Phase Chromatography, Vacuum Distillation, Crystallization. biotage.comgoogle.comSeparates the target amide from unreacted starting materials, reagents, and by-products based on physical properties like polarity and volatility.

Advanced Analytical Research Approaches and Structural Characterization of N Propyl 9 Octadecenamide

Chromatographic Techniques for Isolation, Identification, and Quantification

Chromatography is the cornerstone for separating N-Propyl-9-octadecenamide from other components in a sample. The choice of technique depends on the analytical goal, whether it is broad profiling, sensitive trace detection, or purity verification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Extract Analysis and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds and has been widely used for the structural analysis of fatty acids and their derivatives. ifremer.fr For N-alkyl amides like this compound, GC-MS provides both chromatographic separation and mass-based identification, making it ideal for profiling extracts from biological or industrial samples. nih.govacs.org The analysis can often be performed directly without derivatization, which simplifies sample preparation. researchgate.net

During GC-MS analysis, the compound is separated on a capillary column, typically one with a low-polarity stationary phase. ifremer.fr Following elution, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (if stable enough) and a series of characteristic fragment ions. The fragmentation of N-alkyl amides is predictable; a primary cleavage event is the α-cleavage of the bond next to the amine nitrogen, which is a predominant fragmentation mode. miamioh.edu Another significant fragmentation occurs at the carbonyl group. These patterns allow for the structural confirmation of the N-propyl group and the C18 acyl chain.

Parameter Description
Column Typically a low-polarity capillary column (e.g., DB-5ms, HP-5).
Ionization Mode Electron Ionization (EI) at 70 eV.
Molecular Ion (M+) m/z 323.
Key Fragmentation Pathways α-Cleavage: Loss of an ethyl radical from the N-propyl group, leading to a prominent ion. McLafferty Rearrangement: Can occur on the long alkyl chain. Acylium Ion Formation: Cleavage of the C-N bond can generate an acylium ion corresponding to the oleoyl (B10858665) group.
Characteristic Fragment Ions Fragments corresponding to the loss of C₂H₅• (m/z 294) from the propyl group. Ions characteristic of the long hydrocarbon chain.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Trace Analysis and Metabolite Profiling

For analyzing samples with very low concentrations of this compound or for profiling its metabolites in complex biological fluids, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is the method of choice. biorxiv.org UHPLC systems use columns with smaller particle sizes, providing higher resolution and faster analysis times compared to traditional HPLC. rsc.org When coupled with a sensitive mass spectrometer, such as a triple quadrupole, this technique offers exceptional sensitivity and selectivity for trace-level quantification. biorxiv.org

The analysis is typically performed using a reversed-phase column (e.g., C8 or C18) with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Electrospray ionization (ESI) in positive mode is commonly used, which generates the protonated molecule [M+H]⁺. For quantitative studies, tandem mass spectrometry (MS/MS) is employed in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion ([M+H]⁺) and monitoring for specific product ions generated through collision-induced dissociation, a process that significantly enhances the signal-to-noise ratio and ensures high specificity. mdpi.com

Parameter Description
LC Column Reversed-phase UHPLC column (e.g., C18, 1.7 µm particle size).
Mobile Phase Gradient elution using water and acetonitrile/methanol, often with a formic acid additive to promote protonation.
Ionization Mode Electrospray Ionization (ESI) in positive mode.
Precursor Ion ([M+H]⁺) m/z 324.
Product Ions (for MS/MS) Characteristic fragments resulting from the cleavage of the amide bond and fragmentation of the N-propyl group.
Application Quantification in biological matrices like plasma or cerebrospinal fluid; metabolite identification. biorxiv.orgmdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often equipped with a UV or diode-array detector (DAD), is a standard method for assessing the purity of synthesized this compound. sielc.comnih.gov While the amide functional group does not have a strong chromophore for UV detection at higher wavelengths, it can be detected at lower wavelengths (around 200-220 nm).

The principle of purity assessment by HPLC is based on separating the main compound from any impurities, such as unreacted starting materials, byproducts, or degradation products. mdpi.com A C18 column is typically used with a mobile phase consisting of acetonitrile and water. sielc.comnih.gov The purity is then calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram, often expressed as "area percent". This method is crucial for quality control in chemical synthesis.

Parameter Description
Column Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size). nih.gov
Mobile Phase Isocratic or gradient elution with Acetonitrile (ACN) and Water. sielc.com
Detector UV detector set at a low wavelength (e.g., 210 nm).
Principle of Quantification Purity is determined by the area percentage of the main peak relative to the total integrated peak area in the chromatogram.
Application Quality control of synthetic batches; stability testing.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Suspect and Non-Target Screening

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful tool for suspect and non-target screening, where the goal is to identify a wide range of compounds without pre-selecting specific target analytes. rsc.org This high-resolution mass spectrometry (HRMS) technique is invaluable in identifying unknowns in complex samples. frontiersin.org

The QTOF analyzer provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental formula of a detected compound. frontiersin.org In a screening workflow, the LC separates the components of the mixture, and the QTOF-MS acquires full-scan mass spectra. If a peak with the accurate mass corresponding to the elemental formula of this compound (C₂₁H₄₁NO) is detected, it is flagged as a potential hit. To confirm its identity, MS/MS spectra are acquired and compared against a library of known spectra or interpreted based on predictable fragmentation patterns. rsc.org This approach is crucial in fields like environmental analysis and metabolomics to tentatively identify compounds for which no reference standards are available.

Spectroscopic Methods for Molecular Structure Elucidation in Research

While chromatography separates and detects, spectroscopy provides detailed information about the molecular structure. Nuclear Magnetic Resonance is the most definitive method for the structural elucidation of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural characterization of this compound. mdpi.com Through a combination of ¹H (proton) and ¹³C (carbon-13) NMR experiments, the precise connectivity of atoms within the molecule can be determined. josai.ac.jp

In the ¹H NMR spectrum, the chemical shift of each proton signal indicates its chemical environment, the integration (area under the peak) reveals the number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons. Key signals for this compound include the characteristic multiplet for the two vinyl protons of the double bond, triplets for the terminal methyl groups of the oleoyl and propyl chains, and multiplets for the various methylene (B1212753) groups along the chains. mdpi.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbonyl carbon, the two olefinic carbons, and the different methylene and methyl carbons throughout the structure. josai.ac.jp Together, ¹H and ¹³C NMR data provide a complete picture of the molecule's carbon-hydrogen framework, confirming the identity of the oleoyl group, the N-propyl substituent, and the amide linkage. mdpi.com

Representative ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~5.34 m 2H -CH =CH - (Olefinic protons)
~3.20 q 2H -NH-CH₂ -CH₂-CH₃
~2.15 t 2H -CH₂ -C(=O)NH-
~2.01 m 4H -CH₂ -CH=CH-CH₂ -
~1.55 m 2H -NH-CH₂-CH₂ -CH₃
~1.28 br s 20H -(CH₂ )₁₀- (Methylene chain)
~0.92 t 3H -NH-CH₂-CH₂-CH₃
~0.88 t 3H -(CH₂)₇-CH₃

Representative ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~173.0 -C =O (Amide carbonyl)
~130.0 -C H=C H- (Olefinic carbons)
~41.5 -NH-C H₂-CH₂-CH₃
~36.8 -C H₂-C(=O)NH-
~31.9 - 22.7 -(C H₂)n- (Alkyl and Propyl CH₂ carbons)
~22.9 -NH-CH₂-C H₂-CH₃
~14.1 -(CH₂)₇-C H₃
~11.5 -NH-CH₂-CH₂-C H₃

Table of Compounds Mentioned

Compound Name Chemical Formula
This compound C₂₁H₄₁NO
Oleamide (B13806) C₁₈H₃₅NO
Acetonitrile C₂H₃N
Methanol CH₄O
Formic Acid CH₂O₂
N-[3-(Dimethylamino)propyl]oleamide C₂₃H₄₆N₂O

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrational frequencies of different chemical bonds. nih.gov For this compound, the FTIR spectrum is characterized by absorption bands indicative of its secondary amide structure and long aliphatic chain.

The key vibrational modes for this compound can be predicted based on the known spectra of similar long-chain secondary amides. These characteristic peaks allow for the structural confirmation of the molecule.

Interactive Table: Predicted FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupDescription
~3300N-H StretchSecondary Amide (N-H)A prominent peak indicating the presence of the nitrogen-hydrogen bond in the amide linkage.
~2925 & ~2855C-H StretchAlkane (CH₂, CH₃)Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of C-H bonds in the long octadecenyl and propyl chains.
~1640C=O Stretch (Amide I)Secondary Amide (C=O)A very strong absorption band characteristic of the carbonyl group in the amide functionality.
~1550N-H Bend (Amide II)Secondary Amide (N-H)A strong band resulting from the in-plane bending of the N-H bond, coupled with C-N stretching.
~1465C-H BendAlkane (CH₂)A scissoring vibration of the methylene groups in the aliphatic chain.
~722C-H RockAlkane -(CH₂)n-A rocking motion characteristic of a long chain of methylene units (n > 4).

Note: The exact positions of these peaks can be influenced by the sample's physical state (solid, liquid) and intermolecular hydrogen bonding.

High-Resolution Electron Ionization Mass Spectrometry (HREIMS)

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is an essential technique for determining the elemental composition and structure of volatile and semi-volatile compounds. In HREIMS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The instrument then separates these fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that aids in structural elucidation. nih.gov

For this compound (C₂₁H₄₁NO), the expected exact mass of the molecular ion [M]⁺• can be calculated with high precision. HREIMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern is dominated by cleavages at the amide group and along the alkyl chain. The parent compound, oleamide, is frequently detected at an m/z of 282 in its protonated form [M+H]⁺. nih.govwaters.com The addition of a propyl group to the nitrogen atom increases the molecular weight by 42 units (C₃H₆).

Interactive Table: Predicted HREIMS Fragmentation for this compound

m/z (Predicted)Ion StructureFragmentation Pathway
323.3188[C₂₁H₄₁NO]⁺•Molecular Ion (M⁺•)
225.2065[C₁₅H₂₇O]⁺McLafferty Rearrangement
114.0943[C₆H₁₂NO]⁺Alpha-cleavage
100.0786[C₅H₁₀NO]⁺Cleavage adjacent to the amide nitrogen.
55.0548[C₄H₇]⁺Alkyl Chain Fragmentation

Note: These m/z values represent the theoretical exact masses of the predicted fragments.

Immunochemical Assays for Biological Sample Analysis (e.g., ELISA for Oleamide Levels)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based technique used for quantifying substances in biological samples. thermofisher.com While an ELISA specific to this compound is not commercially available, the methodology has been successfully developed for the closely related parent compound, oleamide. nih.gov This serves as a model for how such an assay could be created for its N-propyl derivative.

The most common format for small molecules like oleamide is the competitive ELISA. thermofisher.comnih.gov In this setup, oleamide present in a biological sample competes with a labeled (e.g., biotinylated) oleamide standard for a limited number of binding sites on an anti-oleamide antibody that is immobilized on a microtiter plate. nih.gov The signal generated is inversely proportional to the amount of oleamide in the sample. This technique offers a valuable tool for measuring oleamide concentrations in biological fluids like serum. nih.gov

Interactive Table: Characteristics of a Competitive ELISA for Oleamide

ParameterDescriptionFindingReference
Assay Principle Competitive BindingSample oleamide competes with labeled oleamide for antibody binding sites. nih.gov
Antibody Specificity Molecular RecognitionThe antibody demonstrates high specificity for oleamide, requiring both the terminal amide and the cis-double bond at the 9-10 position for strong recognition. nih.gov
Sensitivity Limit of DetectionThe assay is sensitive to less than 0.05 µM or 14 ng/mL of oleamide. nih.gov
Application Biological MatricesSuccessfully used to measure oleamide levels in serum. nih.gov
Cross-Reactivity Related CompoundsShows minimal cross-reactivity with structurally similar molecules like oleic acid, which only shows slight affinity at very high concentrations. nih.gov

This immunochemical approach provides a high-throughput method for analyzing oleamide in complex biological samples, complementing traditional chromatographic and mass spectrometric techniques. nih.govnih.gov

Methodological Considerations for Contaminant Detection (e.g., leaching from plasticware in experiments)

A significant challenge in the analysis of this compound and other fatty acid amides is their frequent presence as contaminating substances. Oleamide, in particular, is widely used as a slip agent or lubricant in the manufacturing of plastic polymers, such as polypropylene (B1209903) and polyethylene. nih.gov Consequently, it can leach from common laboratory consumables into experimental samples, leading to potential misinterpretation of results. nih.gov

This contamination can interfere with both analytical measurements and biological assays. Several studies have documented the leaching of oleamide from various plastic items, including syringe filters, pipette tips, microcentrifuge tubes, and plastic syringes. nih.govnih.gov The amount of leached oleamide can be substantial enough to be detected by sensitive analytical instruments like mass spectrometers and even to elicit a biological response in cell-based assays. nih.gov

To avoid erroneous results, it is crucial to implement rigorous control measures. waters.com

Interactive Table: Sources of Oleamide Contamination and Mitigation Strategies

Source of ContaminationMaterial TypeAffected AnalysesMitigation StrategyReference
Syringes PolypropyleneLC-MS, BioassaysUse glass syringes or pre-rinse plastic syringes with the experimental solvent. nih.gov
Microcentrifuge Tubes PolypropyleneMetabolomics, LipidomicsRun procedural blanks by incubating solvents in the tubes under experimental conditions. nih.gov
Plastic Containers Various PolymersFood/Beverage AnalysisTest for migration of oleamide from packaging into food simulants or real samples. nih.gov
General Labware Plastic bags, tubingMass SpectrometryAvoid using components packed in plastic bags containing slip agents; analyze procedural blanks. nih.govwaters.com

Researchers must be vigilant and perform procedural blank analyses, where the entire sample preparation process is conducted without the actual sample, to identify and quantify any background contamination from labware. nih.gov This practice is essential to ensure that the detected this compound or related compounds are of biological origin and not experimental artifacts.

Structure Activity Relationship Sar Studies for N Propyl 9 Octadecenamide Derivatives

Impact of N-Substitution on Biological Activity Profiles

The substitution at the amide nitrogen (N-substitution) is a critical determinant of the biological activity of 9-octadecenamide (B1222594) derivatives, influencing their interaction with various biological targets.

The primary amide of oleic acid, oleamide (B13806) (9-octadecenamide), is a known inhibitor of gap junction communication. Research into the structural requirements for this inhibition reveals that modifications to the amide headgroup are permissible. Specifically, N-propyl oleamide has been shown to be an effective inhibitor of gap junction intercellular communication. nih.gov While oleamide itself is the most effective endogenous agent, the N-propyl derivative demonstrates that substitution at the nitrogen with a small alkyl group is well-tolerated and retains potent activity. nih.gov This suggests that the N-propyl group does not hinder the necessary interactions with the gap junction proteins or the surrounding membrane environment required for inhibition. nih.gov The activity of N-propyl oleamide, alongside other N-substituted derivatives like N-ethyl oleamide, indicates that the terminal amide requires a polarized carbonyl group capable of accepting a hydrogen bond, but not necessarily donating one, a condition fulfilled by these secondary amides. nih.gov

The N-substitution on the 9-octadecenamide scaffold can significantly influence the compound's cytotoxicity and its selectivity towards cancer cells. Studies on related fatty acid amides have demonstrated that the nature of the N-alkyl group can modulate these properties. For instance, nanostructured lipid carriers loaded with fatty acid amides semi-synthesized from andiroba oil, including the N-isobutyloleamide, have shown high selective cytotoxic activity against murine breast cancer cells (4T1 cell line) with negligible toxicity to healthy human fibroblasts. This suggests that the presence of a small, branched alkyl group on the amide nitrogen can contribute to tumor selectivity.

The mechanism for this selectivity may be linked to the differential expression of certain receptors on cancer cells. For example, cannabinoid receptor CB2 expression is often increased in breast cancer, and cannabimimetic compounds can exhibit cytotoxic activity. Endocannabinoids like anandamide (B1667382) have shown cytotoxic effects in breast carcinoma cells, and it is inferred that synthetic fatty acid amides may act through similar pathways. The selective action of these N-substituted amides highlights their potential as targeted anticancer agents.

Interactive Data Table: Cytotoxicity of N-Isobutylamides from Andiroba Oil

CompoundMolecular StructurePercentage in MixtureCytotoxicity Profile
N-isobutylpalmitamideSaturated Chain40%High selective activity against 4T1 murine breast cancer cells (IC50 = 0.18 ± 0.06 μg/mL for the mixture) and negligible toxicity to healthy human fibroblasts.
N-isobutylstearamideSaturated Chain4%
N-isobutyloleamideUnsaturated Chain44%
(9Z,12Z)-N-isobutyloctadeca-9,12-dienamideUnsaturated Chain2%

Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor that plays a key role in lipid metabolism. Fatty acid amides are known to modulate its activity. While oleamide itself shows some PPAR-α agonistic activity, N-substitution can significantly alter this effect. nih.govresearchgate.net For example, a study evaluating a series of oleic acid amides found that N-oleoylhistamine and N-oleoylglycine had higher PPAR-α agonistic activities than the parent oleamide. nih.govresearchgate.net

Although direct studies on N-propyl-9-octadecenamide are limited, research on structurally related compounds provides insight. A designed sulfamoyl analog, N-octadecyl-N'-propylsulfamide, which incorporates a propyl group, was found to be a selective PPAR-α agonist. nih.govresearchgate.net Computational docking studies showed that this compound interacted with the ligand-binding domain of PPAR-α in a manner similar to known agonists. nih.govresearchgate.net This suggests that the N-propyl substituent can be accommodated within the receptor's binding pocket and can contribute to the agonistic activity. These findings indicate that N-substitution provides a viable strategy for fine-tuning the PPAR-α agonistic properties of 9-octadecenamide derivatives.

Role of Olefinic Double Bond Position and Stereochemistry (cis/trans) on Biological Potency

The olefinic double bond within the fatty acid chain is a crucial structural feature for the biological activity of 9-octadecenamide derivatives, particularly for gap junction inhibition. nih.gov SAR studies have established a strict requirement for the presence, position, and stereochemistry of this double bond.

The highest potency for gap junction inhibition is observed in monounsaturated fatty acid amides that contain a Δ⁹ cis double bond. nih.gov The cis configuration introduces a kink in the alkyl chain, which is believed to be essential for the molecule to adopt the correct conformation for biological activity.

In contrast, removal of the double bond to form the saturated analog, octadecanamide (B89706) (stearamide), or changing its stereochemistry to the trans configuration (trans-9-octadecenamide or elaidamide) results in a complete loss of inhibitory activity at the concentrations tested. nih.gov This demonstrates that both the presence and the specific cis geometry of the double bond at the 9-position are critical for potent biological effect. nih.gov Interestingly, substituting the double bond with a triple bond (alkyne) at the same position, as in 9-octadecynamide, results in a potent inhibitor, suggesting that the presentation of a π-system in a specific spatial orientation may be a key factor. nih.gov

Interactive Data Table: Effect of Double Bond on Gap Junction Inhibition

CompoundChain StructureDouble BondGap Junction Inhibition
Oleamide18:1Δ⁹ cisEffective
Octadecanamide (Stearamide)18:0None (Saturated)Ineffective
trans-9-Octadecenamide (Elaidamide)18:1Δ⁹ transIneffective
9-Octadecynamide18:1 (alkyne)Δ⁹Potent

Significance of Alkyl Chain Length in Fatty Acid Amide Bioactivity

This principle of optimal chain length is also observed in other biological activities. For instance, in a series of N-acylhistamines evaluated for PPAR-α agonistic activity, the potency varied with the chain length of the saturated fatty acid, peaking at C16:0-HA (N-palmitoylhistamine). nih.govresearchgate.net Similarly, the cytotoxicity of certain bioinspired amphiphilic compounds has been shown to be modulated by the length of the appended alkyl chain, with conjugates having chains longer than C6 exhibiting significantly higher cytotoxicity. nih.gov These findings underscore the general importance of the alkyl chain length in defining the SAR of fatty acid amides across different biological targets.

Computational and In Silico Approaches in SAR Predictions

Computational and in silico methods are increasingly valuable tools for predicting the SAR of fatty acid amides, including this compound derivatives. These approaches can model and predict how chemical modifications will affect a compound's biological activity, helping to rationalize experimental findings and guide the design of new, more potent molecules.

Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a ligand to its target protein. researcher.life For example, docking studies have been used to model the interaction of fatty acid amides with the PPAR-α receptor, revealing the formation of stable complexes characterized by hydrogen bonds and van der Waals contacts. researcher.life Such studies on N-octadecyl-N'-propylsulfamide, a PPAR-α agonist, showed that it interacted with the ligand-binding domain in a manner similar to known agonists, providing a structural basis for its activity. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for N Propyl 9 Octadecenamide

Discovery and Characterization of Novel Biosynthetic Enzymes for N-Propyl-9-Octadecenamide

The biosynthetic pathways for this compound are currently unknown. Research into the formation of the related primary fatty acid amides (PFAMs), such as oleamide (B13806), has suggested several potential enzymatic routes that could serve as a starting point for investigation. One proposed pathway for oleamide involves the oxidative cleavage of N-oleoylglycine by the enzyme peptidylglycine α-amidating monooxygenase (PAM). nih.govmdpi.com Another potential mechanism involves the direct amidation of oleic acid via oleoyl-CoA. nih.gov

Future research must determine if this compound is a naturally occurring compound and, if so, identify the enzymes responsible for its synthesis. Key research questions include:

Substrate Identification: Is this compound synthesized from 9-octadecenamide (B1222594), or is it built from oleoyl-CoA and propylamine (B44156)?

Enzyme Discovery: What class of enzyme catalyzes this reaction? Investigations could focus on identifying novel N-acyltransferases that utilize propylamine as a substrate. mdpi.com

Pathway Elucidation: Does a dedicated pathway exist for its production, or is it a byproduct of other metabolic processes?

Genomic, proteomic, and metabolomic studies in various organisms could lead to the identification of candidate genes and enzymes. Subsequent in vitro expression and characterization of these enzymes would be essential to confirm their role in the biosynthesis of this compound.

Comprehensive Mechanistic Elucidation of All Observed Biological Activities in Diverse Systems

The biological activities of this compound have not been reported. In contrast, oleamide exhibits a wide range of physiological effects, including roles in sleep regulation, thermoregulation, analgesia, and hypolipidemia. researchgate.netsemanticscholar.orgnih.gov Oleamide is also known to have cannabinoid-like and anti-inflammatory properties. researchgate.net The mechanisms underlying these effects are diverse, with evidence pointing to interactions with cannabinoid receptors, vanilloid TRPV1 receptors, and modulation of serotonin (B10506) and GABA receptor systems. researchgate.netresearchgate.net

A crucial avenue for future research is to screen this compound for a similar spectrum of biological activities. This would involve a tiered approach:

Initial Screening: High-throughput screening assays to test for affinity to known fatty acid amide targets, such as CB1 and CB2 receptors, and effects on relevant cell lines.

In Vivo Studies: Once a potential activity is identified, studies in animal models would be necessary to confirm physiological effects (e.g., effects on sleep-wake cycles, nociception, or lipid metabolism).

Mechanistic Studies: Following confirmation of an activity, detailed mechanistic studies would be required to identify the precise molecular targets and signaling pathways involved.

Understanding these mechanisms is fundamental to determining the potential physiological relevance of this compound.

Exploration of this compound as a Research Tool for Specific Biological Pathways

A compound with potent and selective activity at a specific molecular target can become an invaluable research tool for probing biological pathways. For this compound to be developed as such a tool, its biological targets and mechanism of action must first be thoroughly defined as described above.

Should this compound be found to be a selective agonist or antagonist for a particular receptor subtype (e.g., a specific cannabinoid or vanilloid receptor) or a selective inhibitor of a key enzyme like fatty acid amide hydrolase (FAAH), it could be further developed. wikipedia.org Future work in this area would include:

Pharmacological Profiling: Detailed studies to confirm its selectivity and potency against a panel of related receptors and enzymes.

Probe Development: Synthesis of tagged analogues (e.g., radiolabeled, fluorescent, or biotinylated versions) of this compound.

Application in Research: Using these probes to investigate receptor localization, trafficking, and density in various tissues and disease models, providing deeper insights into the biological pathways it modulates.

Development of Advanced Analytical Methodologies for Complex Biological Matrices

The analysis of lipid signaling molecules, which are often present at very low concentrations in complex biological samples, presents significant analytical challenges. mdpi.comnih.gov Accurate quantification of this compound in tissues, plasma, or cerebrospinal fluid will require the development of highly sensitive and specific analytical methods.

Future research should focus on establishing robust analytical platforms, likely based on mass spectrometry.

Method Development: Development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods optimized for this compound. nih.gov

Synthesis of Standards: Chemical synthesis of high-purity this compound to serve as an analytical standard and, crucially, the synthesis of a stable isotope-labeled analogue (e.g., deuterated or ¹³C-labeled) to be used as an internal standard for accurate quantification.

Validation and Pitfall Analysis: Thorough validation of extraction and analysis protocols is critical. Researchers must be aware of potential pitfalls, such as contamination from plastic labware, which has been reported for oleamide, and analyte degradation during sample preparation. nih.govmdpi.com

These advanced methodologies will be indispensable for studying the biosynthesis, metabolism, and physiological fluctuations of this compound.

Investigation of Ecological Roles and Inter-species Chemical Communication

The roles of fatty acid amides in ecological interactions are an emerging area of study. lipotype.com While compounds like N-acyl-homoserine lactones are well-known for their role in bacterial quorum sensing, the ecological functions of compounds like this compound are completely unexplored. lipotype.com

This represents a significant, untapped avenue of research. Future investigations could explore:

Natural Occurrence: Screening various organisms, including plants, insects, marine invertebrates, and microorganisms, for the presence of this compound.

Signaling Functions: If found in nature, studies could be designed to determine if it functions as a pheromone, an antimicrobial agent, a symbiosis-mediating signal, or a defense compound.

Environmental Interactions: Investigating its stability and function in different environmental contexts, such as soil or aquatic ecosystems, to understand its potential role in broader ecological networks.

Synthesis and Evaluation of New this compound Analogues with Targeted Research Applications

The systematic synthesis and biological evaluation of analogues is a cornerstone of medicinal chemistry and pharmacology. This approach can be used to establish structure-activity relationships (SAR) and to develop compounds with improved potency, selectivity, or metabolic stability.

A future research program should involve the rational design and synthesis of a library of this compound analogues. rsc.org General synthetic methods for N-alkyl amides, often involving the reaction of an amine with a glyceride or a fatty acyl chloride, are well-established. google.comacs.org Modifications could include:

Modification AreaExamples of Potential Changes
Acyl Chain Varying the length (e.g., palmitoyl, stearoyl), degree of unsaturation (e.g., linoleoyl), and position/geometry of double bonds.
N-Alkyl Group Introducing branching (e.g., isopropyl), cyclization (e.g., cyclopropyl), or other functional groups to the propyl moiety.
Amide Bond Exploring bioisosteric replacements for the amide bond to alter chemical properties and metabolic stability.

This library of novel compounds would then be subjected to the biological screening and mechanistic studies outlined in section 7.2. The resulting SAR data would be invaluable for optimizing the structure to create potent and selective molecular probes or therapeutic lead compounds.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling N-Propyl-9-octadecenamide in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if ventilation is insufficient .
  • Ventilation : Conduct experiments in fume hoods or well-ventilated areas to avoid inhalation of dust or vapors .
  • Spill Management : Isolate the area, use inert absorbents (e.g., sand) to collect spills, and dispose of waste in approved chemical containers. Avoid water flushing to prevent environmental contamination .
  • First Aid : For skin contact, wash with soap and water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Q. How can researchers characterize the purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1640–1680 cm⁻¹) and compare with NIST reference data .
  • Chromatography : Employ HPLC with UV detection (λ ~210 nm for amides) to assess purity. A single peak at >95% area indicates high purity.
  • Melting Point : Compare observed melting points with literature values (if available) to detect impurities.

Advanced Research Questions

Q. How can experimental design address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :

  • Systematic Review : Follow Cochrane guidelines to aggregate data, assess study bias, and perform meta-analyses. Prioritize studies with standardized protocols (e.g., consistent cell lines or animal models) .
  • Variable Control : Replicate experiments under controlled conditions (e.g., fixed concentration ranges, solvent systems like DMSO/PBS) to isolate confounding factors .
  • Data Validation : Use orthogonal assays (e.g., fluorescence microscopy + flow cytometry) to cross-verify bioactivity claims .

Q. What strategies optimize the study of this compound’s interactions with lipid membranes?

  • Methodological Answer :

  • Model Systems : Use liposome-based assays (e.g., calcein leakage) or Langmuir monolayers to quantify membrane permeability and phase behavior .
  • Concentration Gradients : Test sub-micromolar to millimolar ranges to identify critical micelle concentrations (CMC) or saturation effects.
  • Thermodynamic Profiling : Employ isothermal titration calorimetry (ITC) to measure binding affinities and enthalpy changes .

Q. How can researchers resolve synthetic challenges in this compound production?

  • Methodological Answer :

  • Reaction Optimization : Vary propylamine stoichiometry (1.2–1.5 eq) and reaction time (12–24 hrs) during amidation of oleic acid derivatives. Monitor progress via TLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to remove unreacted precursors .
  • Yield Improvement : Introduce coupling agents (e.g., EDC/HOBt) or microwave-assisted synthesis to enhance efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.